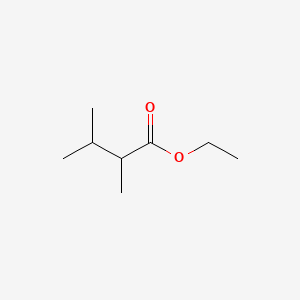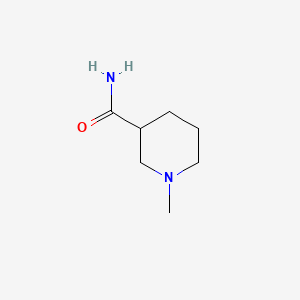
Ethyl 2,3-dimethylbutanoate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves the Knoevenagel condensation reaction, as seen in the preparation of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate , ethyl 2-(4-methylbenzylidene)-3-oxobutanoate , and ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate . These reactions typically use aldehydes and ethyl acetoacetate in the presence of a catalytic amount of piperidine and trifluoroacetic acid under reflux conditions. Another method involves the reaction between alcohols and triethyl orthoacetate, followed by the addition of carbon tetrahalides, as described in the synthesis of ethyl 3-(2,2-dihaloethenyl)-2,2-dimethylcyclopropanecarboxylates .
Molecular Structure Analysis
The molecular structures of synthesized compounds are often confirmed by spectral studies and X-ray diffraction. For instance, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate crystallizes in the monoclinic crystal system and adopts a Z conformation about the C=C bond . Similarly, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate crystallizes in the triclinic p-1 space group with a Z conformation about the C=C double bond .
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions of ethyl 2,3-dimethylbutanoate. However, the synthesis of related compounds involves reactions such as carbene X-H insertion for the creation of trifluoromethyl heterocycles and regiospecific ring opening for the preparation of chiral intermediates .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds in the provided papers are not extensively discussed. However, the antimicrobial and antioxidant activities of some synthesized compounds have been evaluated, indicating that these compounds can have significant biological activities .
Case Studies
The papers do not provide case studies related to ethyl 2,3-dimethylbutanoate. However, the synthesis and evaluation of related compounds for antimicrobial and antioxidant activities suggest potential applications in pharmaceuticals and as functional materials .
Applications De Recherche Scientifique
Pyrolysis Kinetics in the Gas Phase
Ethyl 2,3-dimethylbutanoate has been studied for its role in the pyrolysis kinetics of ethyl esters in the gas phase. Research has shown that reactions involving this compound are homogeneous, unimolecular, and follow a first-order rate law. The study provides crucial data on the temperature dependence of the rate coefficients, which is fundamental in understanding the pyrolysis process of ethyl esters, including ethyl 2,3-dimethylbutanoate (Chuchani & Martin, 1983).
Synthesis of Sweetening Agents
Ethyl 2,3-dimethylbutanoate plays a role in the synthesis of certain sweetening agents. For instance, the synthesis of 3,3-dimethylbutanal, an important intermediate in the synthesis of Neotame, a sweetener about 70 times sweeter than Aspartame, involves processes that use derivatives of ethyl 2,3-dimethylbutanoate (Tanielyan & Augustine, 2012).
Catalysis and Surface Chemistry
The compound has been explored in the context of catalysis and surface organometallic chemistry. For example, a study on the selective conversion of 2,3-dimethylbutane into 2,3-dimethylbutenes demonstrates the role of bimetallic catalysts and the significance of surface organometallic chemistry in enhancing catalyst stability and reaction selectivity (Rougé et al., 2019).
Organic Synthesis and Chemical Transformations
In organic chemistry, ethyl 2,3-dimethylbutanoate is involved in various synthesis processes. For instance, it has been used in the synthesis of trifluoromethyl heterocycles, showcasing its versatility as an intermediate in producing a diverse set of chemical compounds (Honey et al., 2012).
Material Science and Polymer Blends
In material science, this compound is relevant in studying the miscibility and behavior of polymer blends. Research on hydrogen-bonded polymer blends, involving compounds like 2,3-dimethylbutadiene-stat-vinylphenol and ethylene-stat-vinyl acetate, can include analyses of blends containing ethyl 2,3-dimethylbutanoate derivatives, contributing to a better understanding of polymer blend behavior (Pehlert et al., 1997).
Propriétés
IUPAC Name |
ethyl 2,3-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-5-10-8(9)7(4)6(2)3/h6-7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLDHHQOKRYISV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334651 | |
| Record name | Ethyl 2,3-dimethylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,3-dimethylbutanoate | |
CAS RN |
54004-42-1 | |
| Record name | Ethyl 2,3-dimethylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine](/img/structure/B1297769.png)










